
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one is a complex organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group, a hydroxy group, and a phenylisoindolone core
Vorbereitungsmethoden
The synthesis of 2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: Formation of the isoindolone core through intramolecular reactions.
Hydroxylation: Introduction of the hydroxy group to the isoindolone structure.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenol: Shares the chloro-nitrophenyl group but lacks the isoindolone core.
3-Hydroxy-3-phenylisoindolone: Lacks the chloro-nitrophenyl group but shares the isoindolone core.
2-Chloro-4-nitrophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of the hydroxy group.
Eigenschaften
CAS-Nummer |
3532-64-7 |
|---|---|
Molekularformel |
C20H13ClN2O4 |
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
2-(2-chloro-4-nitrophenyl)-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H13ClN2O4/c21-17-12-14(23(26)27)10-11-18(17)22-19(24)15-8-4-5-9-16(15)20(22,25)13-6-2-1-3-7-13/h1-12,25H |
InChI-Schlüssel |
TWDJVCDAEAHIHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)[N+](=O)[O-])Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


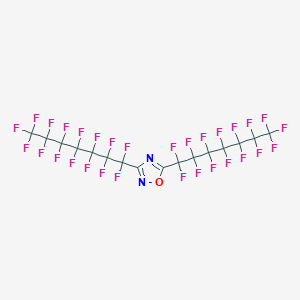
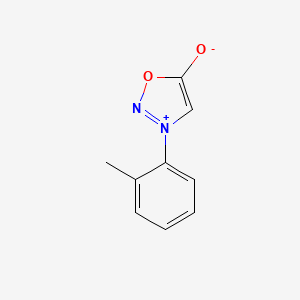
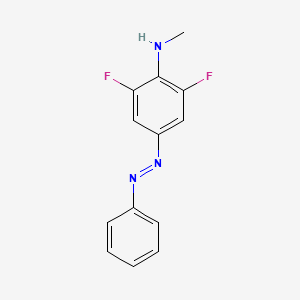
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
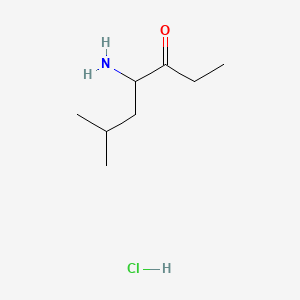
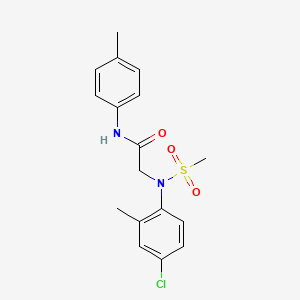
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
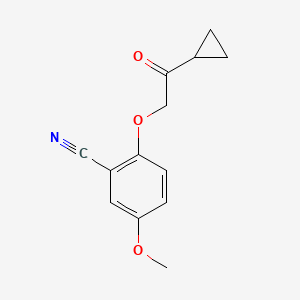
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
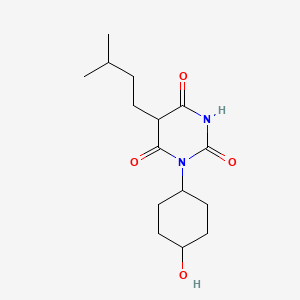
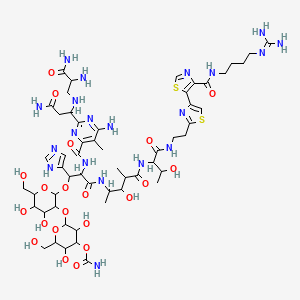
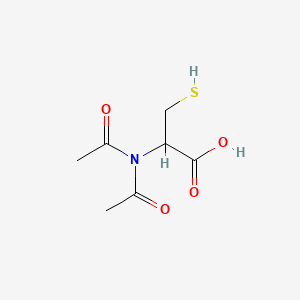
![1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide](/img/structure/B14166408.png)
